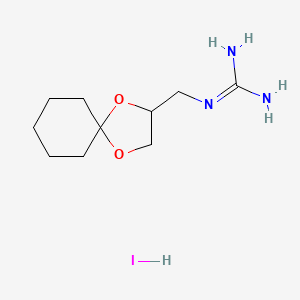

Guanadrel hydroiodide

Description

Historical Trajectory of Guanadrel (B1201735) Hydroiodide's Development and Early Research Initiatives

The development of Guanadrel as a therapeutic agent for hypertension dates back to the latter half of the 20th century. The industrial synthesis for Guanadrel was first patented in 1970. mdpi.com Following this, it was approved as an anti-hypertension drug in 1979. mdpi.com Early research initiatives in the 1980s focused on its efficacy and mechanism of action. Clinical investigations during this period established Guanadrel as an effective treatment for mild to moderate hypertension. nih.gov Studies compared its performance to other antihypertensive drugs of the era, such as guanethidine (B1672426) and methyldopa, noting its rapid onset of action. nih.gov A 1981 report in the Journal of the American Medical Association highlighted its role as a step II or step III treatment for hypertension. wikipedia.org These foundational studies solidified its place within the arsenal (B13267) of cardiovascular therapeutics and paved the way for its continued use and study.

Definitional Framework: Classification of Guanadrel Hydroiodide within Adrenergic Neuron Inhibitors

Guanadrel is classified as a postganglionic adrenergic neuron-blocking agent, also known as an adrenergic neuron inhibitor. drugbank.comwikipedia.org This classification is based on its specific mechanism of action within the sympathetic nervous system. The drug is taken up into sympathetic neurons through the norepinephrine (B1679862) pump, the same transport mechanism used for norepinephrine itself. wikipedia.org Once inside the neuron, Guanadrel is stored in the nerve endings, where it gradually displaces norepinephrine from its storage vesicles. wikipedia.org This leads to a depletion of catecholamines and, crucially, blocks the release of norepinephrine that would typically occur in response to nerve stimulation. wikipedia.org The resulting reduction in neurotransmitter release diminishes arteriolar vasoconstriction, a key factor in lowering blood pressure. drugbank.comwikipedia.org

Fundamental Significance of the Guanidine (B92328) Moiety in Medicinal Chemistry and Compound Design

The guanidine group, a central feature of the Guanadrel molecule, is a privileged structure in medicinal chemistry due to its unique chemical and physical properties. researchgate.netresearchgate.net This nitrogen-rich functional group is characterized by a central carbon atom bonded to three nitrogen atoms. ontosight.ai At physiological pH, the guanidine moiety is typically protonated, forming a positively charged guanidinium (B1211019) cation that is stabilized by resonance. d-nb.info

This positive charge and the ability to act as a hydrogen bond donor are critical to its biological activity, allowing it to interact strongly with negatively charged biological targets such as carboxylate and phosphate (B84403) groups on proteins and enzymes. researchgate.netd-nb.info The guanidine moiety is a key component in numerous natural and synthetic bioactive compounds. researchgate.net For instance, it is found in the amino acid arginine, where it plays a vital role in protein structure and function. researchgate.net In drug design, the incorporation of a guanidine group can enhance the binding affinity of a molecule to its target and improve its pharmacokinetic properties. mdpi.comnih.gov Its presence has been instrumental in the development of a wide array of therapeutic agents, including antiviral, antimicrobial, and cardiovascular drugs, underscoring its versatility and importance in the creation of new medicines. mdpi.comresearchgate.net

Chemical Properties of Guanadrel

| Property | Value |

| IUPAC Name | 2-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)guanidine |

| Chemical Formula | C10H19N3O2 |

| Molar Mass | 213.281 g·mol−1 |

| CAS Number | 40580-59-4 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2.HI/c11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10;/h8H,1-7H2,(H4,11,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFWFEOFSBQPSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CN=C(N)N.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443980-00-4 | |

| Record name | N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Synthesis and Elucidating Structural Properties of Guanadrel Hydroiodide

Methodologies for the Chemical Synthesis of Guanadrel (B1201735) Hydroiodide

The synthesis of guanadrel can be approached through various pathways, ranging from large-scale industrial methods to more refined, modern laboratory techniques designed for versatility and efficiency.

Patented Industrial Synthesis Pathways (e.g., Cyclohexanone (B45756) Condensation)

The primary industrial synthesis of guanadrel involves the formal condensation of cyclohexanone with 1-(2,3-dihydroxypropyl)guanidine. nih.gov This reaction forms the characteristic 1,4-dioxaspiro[4.5]decane ring system of guanadrel. The key steps of this pathway are outlined below:

Formation of the Spiroketal Precursor: The synthesis typically begins by creating an amine precursor to the final guanidine (B92328) moiety. A common starting material is 3-amino-1,2-propanediol. This intermediate is then reacted with cyclohexanone under acidic conditions to induce ketalization. The acid catalyst facilitates the reaction between the ketone of cyclohexanone and the two hydroxyl groups of the propanediol (B1597323) derivative, forming the spiroketal ring structure. Water is removed during this process to drive the equilibrium towards the product.

Guanidinylation: The final step is the conversion of the primary amine on the spiroketal precursor into the guanidine group. This can be achieved by reacting the amine with a guanidinylating agent such as S-methylisothiourea sulfate. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the S-methylisothiourea, displacing methyl mercaptan and forming the stable guanidinium (B1211019) salt. thieme-connect.com

Salt Formation: To obtain Guanadrel hydroiodide, the resulting guanadrel base or another salt form (like the sulfate) would be treated with hydroiodic acid (HI) in a suitable solvent, leading to the precipitation of the desired hydroiodide salt.

This condensation pathway is efficient for large-scale production, utilizing readily available starting materials.

Table 1: Key Reactants in Industrial Guanadrel Synthesis

| Reactant | Role | Chemical Structure |

|---|---|---|

| Cyclohexanone | Forms the cyclohexane (B81311) ring of the spiroketal system | C6H10O |

| 3-Amino-1,2-propanediol | Provides the diol for ketalization and the amine for guanidinylation | C3H9NO2 |

| S-Methylisothiourea | Guanidinylating agent | C2H6N2S |

| Hydroiodic Acid | Forms the hydroiodide salt | HI |

Innovative Laboratory-Scale Synthetic Approaches (e.g., Triflyl-diurethane Protected Guanidines)

Modern organic synthesis seeks methods that offer milder reaction conditions, greater functional group tolerance, and higher yields. For the synthesis of complex guanidine-containing molecules like guanadrel, innovative reagents such as triflyl-diurethane protected guanidines present a significant advancement. thieme-connect.com One prominent example is N,N′-di-Boc-N′′-triflylguanidine. acs.orgacs.org

This approach modifies the final guanidinylation step. Instead of using traditional reagents that may require harsh conditions, the highly reactive N,N′-di-Boc-N′′-triflylguanidine can guanidinylate a primary amine (such as the amine precursor of guanadrel) under mild, basic conditions at room temperature. thieme-connect.comnih.gov The key advantages include:

High Reactivity: The triflyl group is an excellent leaving group, making the reagent highly electrophilic and reactive towards amines. acs.org

Mild Conditions: The reaction typically proceeds smoothly in the presence of a non-nucleophilic base like triethylamine (B128534) (Et3N) in solvents such as dichloromethane (B109758) (CH2Cl2). thieme-connect.com

Protection Strategy: The resulting guanidine is protected with tert-Butoxycarbonyl (Boc) groups, which are stable under various conditions but can be easily removed with acid (e.g., trifluoroacetic acid) at the final stage of the synthesis.

This method provides a versatile and efficient route for laboratory-scale synthesis and for creating derivatives where sensitive functional groups must be preserved. acs.orgfigshare.com

Strategic Derivatization and Congener Synthesis for Research Purposes

The synthesis of guanadrel derivatives and congeners is crucial for pharmacological research, including the study of structure-activity relationships (SAR) and the development of molecules with improved properties. The guanidine scaffold is present in numerous natural and synthetic compounds with a wide range of biological activities. researchgate.netmdpi.comjocpr.com

Strategic derivatization of guanadrel could involve modifications at several key positions:

The Cyclohexane Ring: Introducing substituents on the cyclohexane ring could alter the lipophilicity and steric profile of the molecule, potentially affecting its interaction with biological targets.

The Guanidine Group: Alkylation or arylation of the guanidine nitrogen atoms can modulate the pKa and hydrogen-bonding capabilities of the group, which is often critical for receptor binding. mdpi.com

The Spiroketal Linker: While more synthetically challenging, altering the linker between the spiroketal and the guanidine group could explore the optimal spatial arrangement for biological activity.

By synthesizing and testing such congeners, researchers can gain insights into the molecular requirements for the compound's mechanism of action. This knowledge can guide the design of new therapeutic agents with enhanced potency, selectivity, or pharmacokinetic profiles. nih.gov

Comprehensive Structural Characterization Techniques Applied to this compound

Confirming the identity, purity, and three-dimensional structure of this compound requires a suite of advanced analytical techniques.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) and Raman Spectroscopy)

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework. researchgate.net For Guanadrel, the ¹H NMR spectrum would show characteristic signals for the protons on the cyclohexane ring, the methylene (B1212753) and methine protons of the dioxolane ring, and the methylene group adjacent to the guanidine moiety. The ¹³C NMR spectrum would confirm the presence of the spiroketal carbon at a distinct chemical shift, along with signals for the cyclohexyl and linker carbons, and the unique signal for the guanidinium carbon (~157-159 ppm). thieme-connect.comchemicalbook.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the guanadrel cation (C10H19N3O2) with high accuracy, showing an expected [M+H]⁺ peak at m/z 214.1556. nih.govthieme-connect.com Fragmentation analysis would likely show cleavage of the bond between the spiroketal and the guanidine group, providing further structural confirmation.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify functional groups. scitepress.orgscispace.com The IR and Raman spectra of this compound would display characteristic bands for N-H stretching and bending vibrations of the guanidinium group, C=N stretching of the guanidinium core, C-O stretching of the spiroketal, and C-H stretching and bending of the aliphatic portions. nih.gov Because IR and Raman spectroscopy are sensitive to intermolecular interactions, they are also powerful tools for identifying different polymorphic forms. americanpharmaceuticalreview.com

Table 2: Expected Spectroscopic Data for Guanadrel

| Technique | Expected Observation | Structural Information Provided |

|---|---|---|

| ¹H NMR | Signals for aliphatic (cyclohexyl) and heterocyclic (dioxolane) protons | Confirms the hydrogen framework and connectivity |

| ¹³C NMR | Distinct signals for spiroketal, cyclohexyl, and guanidinium carbons | Confirms the carbon skeleton |

| HRMS | [M+H]⁺ peak at m/z 214.1556 | Confirms molecular formula and weight |

| IR/Raman | Bands for N-H, C=N, C-O, and C-H vibrations | Identifies key functional groups |

Crystallographic Studies (e.g., X-ray Diffraction for Solid-State Structure and Polymorphism)

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net An XRD study of this compound would provide a wealth of structural information, including:

Molecular Conformation: The exact spatial orientation of the cyclohexane and dioxolane rings and the conformation of the side chain.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the molecular geometry.

Intermolecular Interactions: A detailed map of the hydrogen bonding network involving the guanidinium group's N-H donors and the iodide anion acceptor, as well as any other interactions that define the crystal packing. acs.org

Furthermore, polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical consideration for pharmaceutical substances, as different polymorphs can have different stabilities, dissolution rates, and bioavailability. mdpi.comnih.govnih.gov XRD is the primary technique used to identify and characterize different polymorphic forms of a drug substance. nih.gov By analyzing this compound under various crystallization conditions, researchers can determine if it exhibits polymorphism and identify the most thermodynamically stable form for development.

The Spiroketal Framework of this compound: Chemical Uniqueness and Synthetic Implications

Guanadrel is a notable antihypertensive agent characterized by a distinct aliphatic heteropolycyclic molecular framework. drugbank.com At the core of its structure lies a spiroketal system, which imparts significant chemical uniqueness and presents specific considerations for its synthesis. This framework results from the formal condensation of the keto group of cyclohexanone with the two hydroxy groups of a 1-(2,3-dihydroxypropyl)guanidine moiety. nih.govebi.ac.uk The resulting 1,4-dioxaspiro[4.5]decane ring system is a defining feature of the molecule.

The chemical uniqueness of the spiroketal framework in guanadrel is twofold. Firstly, the spirocyclic nature of the junction between the cyclohexane ring and the dioxane ring creates a rigid, three-dimensional structure. This rigidity is a crucial factor in its biological activity, influencing how the molecule interacts with its target receptors. Secondly, the presence of two oxygen atoms within the heterocyclic ring, along with the highly basic guanidine group attached via a methylene bridge, creates a molecule with a complex electronic and steric profile. The guanidine group, a strong base, is protonated at physiological pH, rendering the molecule cationic.

The synthetic implications of this spiroketal framework are centered on the strategic formation of the ketal. The synthesis of guanadrel typically involves a multi-step process. chemicalbook.com A key step is the ketalization of cyclohexanone with a suitable three-carbon unit that already contains or can be readily converted to the aminomethylguanidine side chain. One reported synthesis route begins with the reaction of cyclohexanone and 3-chloro-1,2-propanediol (B139630) to form 2-chloromethyl-1,4-dioxaspiro[4.5]decane. chemicalbook.com This intermediate provides the stable spiroketal core. Subsequent steps involve the displacement of the chloride, introduction of an amino group, and finally, the guanylation of this amino group to yield the final guanadrel structure. chemicalbook.com This synthetic strategy highlights the importance of forming the chemically robust spiroketal framework early in the sequence, which can then withstand the reaction conditions required for the elaboration of the guanidine side chain.

Table 1: Physicochemical Properties of Guanadrel

| Property | Value |

|---|---|

| Molecular Formula | C10H19N3O2 |

| Molar Mass | 213.28 g/mol |

| Melting Point | 213.5-215 °C |

| logP | 0.6 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 3 |

This data is based on the Guanadrel base molecule. nih.govguidetopharmacology.org

Molecular and Cellular Pharmacodynamics of Guanadrel Hydroiodide

Detailed Mechanism of Action at the Subcellular and Molecular Levels

Guanadrel's therapeutic effects stem from its unique interactions within sympathetic neurons. nih.gov It acts as a postganglionic adrenergic blocking agent by targeting key processes involved in norepinephrine (B1679862) signaling. wikipedia.orgncats.io

Guanadrel's journey into the sympathetic neuron begins with its recognition and transport by the sodium-dependent noradrenaline transporter (NET), also known as the norepinephrine pump. wikipedia.orgncats.ionih.gov This transporter, located on the presynaptic neuronal membrane, is primarily responsible for the reuptake of norepinephrine from the synaptic cleft, a crucial step in terminating its signaling. psychiatrist.com

Guanadrel (B1201735) acts as a substrate for the NET, effectively competing with norepinephrine for uptake into the neuron. ebi.ac.uk This competitive inhibition is a critical first step in its mechanism of action. The affinity of guanadrel for the NET allows it to be actively transported into the cytoplasm of the sympathetic nerve terminal. nih.gov

Table 1: Guanadrel's Interaction with the Norepinephrine Transporter

| Feature | Description | Source |

|---|---|---|

| Target | Sodium-dependent noradrenaline transporter (NET) | drugbank.com |

| Action | Substrate, Partial Agonist | drugbank.comebi.ac.uk |

| Effect | Competes with norepinephrine for uptake into the presynaptic neuron | nih.gov |

Dynamics of Neurotransmitter Displacement (e.g., Norepinephrine) from Presynaptic Storage Vesicles

Once inside the neuron, guanadrel is further concentrated within neurosecretory vesicles, the same storage sites for norepinephrine. nih.gov It is transported into these vesicles by the vesicular monoamine transporter (VMAT). uobaghdad.edu.iq

Within the vesicles, guanadrel gradually displaces norepinephrine from its storage sites. medicaldialogues.inwikipedia.orgdrugbank.com This leads to a progressive depletion of norepinephrine stores within the sympathetic nerve endings. nih.gov

The displacement of norepinephrine by guanadrel has profound effects on neurotransmitter release. drugbank.com When a nerve impulse arrives at the terminal, the vesicles release their contents into the synaptic cleft. However, with chronic guanadrel administration, these vesicles contain a mixture of norepinephrine and guanadrel, or primarily guanadrel. nih.gov

The chronic reduction in norepinephrine release caused by guanadrel can lead to changes in the responsiveness of postsynaptic adrenergic receptors. nih.gov Studies have shown that suppression of sympathetic nervous system activity with guanadrel can lead to a homologous upregulation of arterial alpha-adrenergic responsiveness. nih.govnih.gov This means that the receptors become more sensitive to the remaining norepinephrine or other adrenergic agonists. nih.gov This is a compensatory mechanism of the body trying to maintain a constant endogenous arterial alpha-adrenergic tone. nih.govnih.gov

Table 2: Effects of Guanadrel on Neurotransmission

| Process | Effect of Guanadrel | Source |

|---|---|---|

| Norepinephrine Storage | Displaced from vesicles | wikipedia.orgdrugbank.comnih.gov |

| Neurotransmitter Release | Acts as a false neurotransmitter, reducing active neurotransmitter release | howmed.net |

| Adrenergic Receptor Sensitivity | Upregulation of alpha-adrenergic responsiveness | nih.govnih.gov |

Elucidation of Cellular Uptake, Intracellular Trafficking, and Efflux Mechanisms

Guanadrel's journey begins with oral administration, from where it is rapidly and well-absorbed from the gastrointestinal tract. medicaldialogues.in Once in the bloodstream, it has low protein binding, at approximately 20%. drugbank.com

The primary mechanism of cellular uptake into its target sympathetic neurons is via the norepinephrine transporter (NET). nih.govncats.io Following uptake, it undergoes intracellular trafficking to be concentrated within neurosecretory vesicles. nih.gov

The liver is the primary site of metabolism for guanadrel, where it is partially metabolized. medicaldialogues.innih.gov Approximately 50% of an orally administered dose is excreted unchanged in the urine. medicaldialogues.in The mean elimination half-life is about 10 to 12 hours. medicaldialogues.indrugbank.com

Guanadrel Hydroiodide's Interactions with Cellular Enzymes and Biochemical Pathways

The metabolism of guanadrel primarily occurs in the liver, where it is converted to metabolites such as 2,3-dihydroxypropylguanidine. nih.gov While specific enzymes involved in its metabolism are not extensively detailed in the provided results, the process is significant, with 40-50% of the drug being metabolized. nih.gov Some research suggests a potential for guanadrel to inhibit neuronal monoamine oxidase. nih.gov

Systematic Structure Activity Relationship Sar and Computational Studies of Guanadrel Hydroiodide

Identification of Critical Structural Motifs for Biological Activity: Focus on the Guanidinium (B1211019) Group

The biological activity of Guanadrel (B1201735) is intrinsically linked to its distinct structural features, most notably the guanidinium group. evitachem.comd-nb.info This moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique chemical properties. researchgate.netresearchgate.net The guanidinium group is characterized by its high basicity (pKa ≈ 13.6) and remarkable stability, which arises from the delocalization of positive charge across three nitrogen atoms through resonance. d-nb.info This delocalization contributes to the planarity and the Y-shaped geometry of the guanidinium head. researchgate.net

Structure-activity relationship studies on adrenergic neuron-blocking agents have underscored the essential role of the guanidinium group for their pharmacological effect. d-nb.infochinayyhg.com This functional group can act as a versatile hydrogen bond donor and can participate in strong electrostatic interactions with biological targets. d-nb.infofrontiersin.org In the context of Guanadrel's mechanism of action, which involves the inhibition of the norepinephrine (B1679862) transporter (NET), the positively charged guanidinium moiety is crucial for binding within the transporter. drugbank.comresearchgate.net It is believed to mimic the endogenous substrate, norepinephrine, allowing it to be recognized and taken up by the transporter. nih.gov

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for developing mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For antihypertensive agents like Guanadrel, QSAR methodologies have been employed to elucidate the key physicochemical and structural properties that govern their efficacy. nih.gov

While comprehensive QSAR studies focusing exclusively on Guanadrel are not extensively documented in publicly available literature, it has been included in broader analyses of antihypertensive and sympatholytic agents. nih.gov These studies generally reveal that for peripherally acting sympatholytic agents, the lipophilicity of the molecule is a prime factor influencing its activity. nih.gov Lipophilicity, often expressed as logP, governs the ability of a drug to cross biological membranes and reach its target site.

In the case of norepinephrine transporter (NET) inhibitors, QSAR models have been developed to predict their inhibitory potency. nih.govnih.gov These models typically incorporate a variety of molecular descriptors, including:

Topological descriptors: Which describe the atomic connectivity and shape of the molecule.

Electronic descriptors: Such as atomic charges and dipole moments, which are crucial for electrostatic interactions.

Quantum chemical descriptors: Derived from quantum mechanical calculations, providing insights into the electronic structure and reactivity.

A QSAR study on a series of NET inhibitors utilized the Genetic Function Algorithm (GFA) to build a predictive model, highlighting the importance of specific structural features for inhibitory activity. nih.govnih.gov Although Guanadrel was not part of this specific study, the methodologies are directly applicable to understanding its SAR. For instance, a hypothetical QSAR study on Guanadrel and its analogs would likely investigate how modifications to the spiroketal ring or the length of the alkyl chain connecting to the guanidinium group affect activity.

Table 1: Key Steps in a Typical QSAR Study for Guanadrel Analogs

| Step | Description | Relevant Descriptors for Guanadrel |

| 1. Data Set Selection | A series of Guanadrel analogs with measured biological activity (e.g., IC50 for NET inhibition) is compiled. | Analogs with modifications on the cyclohexyl ring, the dioxolane ring, or the guanidinium group. |

| 2. Molecular Descriptor Calculation | Various physicochemical and structural properties are calculated for each analog. | LogP (lipophilicity), molecular weight, molar refractivity, topological indices, electronic properties (e.g., charge on the guanidinium nitrogen atoms). |

| 3. Model Development | Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation relating descriptors to activity. | Development of an equation in the form: Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ... |

| 4. Model Validation | The predictive power of the QSAR model is assessed using internal (e.g., cross-validation) and external validation techniques. | Testing the model's ability to predict the activity of a set of compounds not used in the model development. |

Advanced Computational Chemistry and Molecular Modeling Approaches

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov In the case of Guanadrel, its primary target is the norepinephrine transporter (NET). drugbank.comresearchgate.net While a crystal structure of human NET with Guanadrel is not available, homology models based on related transporters like the human serotonin (B10506) transporter (hSERT) and the Drosophila melanogaster dopamine (B1211576) transporter (dDAT) can be used. frontiersin.org Docking studies of Guanadrel into the S1 binding site of a hNET model would aim to elucidate the specific molecular interactions responsible for its inhibitory activity. Key interactions would likely involve hydrogen bonds between the guanidinium group of Guanadrel and amino acid residues such as aspartate or glutamate (B1630785) in the transporter's binding pocket, as well as hydrophobic interactions involving the spiroketal portion of the molecule.

Although not its primary target, Guanadrel has been investigated as a potential inhibitor of other proteins. For instance, in a study exploring the repurposing of approved drugs for COVID-19, Guanadrel was docked into the S1 pocket of the Transmembrane Protease Serine 2 (TMPRSS2).

Table 2: Example Docking Results for Guanidine-Containing Drugs against TMPRSS2

| Compound | Estimated Fullfitness Energy (kcal/mol) |

| Famotidine | -1847.12 |

| Argatroban | -1630.87 |

| Guanadrel | -1605.81 |

| Guanethidine (B1672426) | -1600.52 |

Data from a study on TMPRSS2 inhibition. nih.gov

Following docking, molecular dynamics (MD) simulations can provide a more dynamic view of the ligand-protein complex. mdpi.comhhu.de An MD simulation of Guanadrel bound to NET would simulate the movements of the atoms over time, offering insights into the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that may occur in both the ligand and the protein upon binding. uni-konstanz.de Such simulations are computationally intensive but can reveal crucial details about the mechanism of action at an atomic level. google.com

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. scienceopen.comresearchgate.net A pharmacophore model for NET inhibitors could be developed based on the structures of Guanadrel and other known inhibitors like desipramine (B1205290) and reboxetine. nih.gov Such a model would likely include features such as a positive ionizable center (representing the guanidinium or amino group), one or more hydrogen bond acceptors/donors, and hydrophobic regions.

Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel molecules that match the pharmacophore and are therefore potential new NET inhibitors. nih.govresearchgate.netsemanticscholar.org This approach allows for the rapid and cost-effective identification of new chemical scaffolds for drug development.

The virtual screening workflow typically involves several steps:

Table 3: General Workflow for Virtual Screening of Guanadrel Analogs

| Step | Description |

| 1. Database Preparation | A large database of chemical compounds (e.g., ZINC, ChemBridge) is prepared for screening. nih.gov |

| 2. Pharmacophore-Based Filtering | The database is rapidly screened to identify molecules that match the 3D arrangement of the pharmacophore features. |

| 3. Docking-Based Filtering | The hits from the pharmacophore screen are then docked into the binding site of the target protein (e.g., hNET model). |

| 4. Scoring and Ranking | The docked poses are scored based on their predicted binding affinity, and the compounds are ranked. |

| 5. ADMET Prediction | The top-ranked compounds are subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.comscienceopen.com |

| 6. Hit Selection | A final selection of promising compounds is made for experimental testing. |

Through these computational approaches, a deeper understanding of the structure-activity relationships of Guanadrel can be achieved, and the discovery of novel, more potent, and selective analogs can be accelerated. rsc.org

Rigorous Preclinical Research Methodologies and in Vitro Investigation Protocols for Guanadrel Hydroiodide

In Vitro Pharmacological Assays for Mechanistic Dissection

In vitro pharmacological assays are fundamental to understanding the precise molecular interactions and functional consequences of Guanadrel (B1201735) hydroiodide at the cellular and tissue level. These assays provide a controlled environment to dissect its mechanism as an adrenergic neuron-blocking agent.

Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for a specific receptor or transporter. For Guanadrel, the primary target is the norepinephrine (B1679862) transporter (NET), also known as Solute Carrier Family 6 Member 2 (SLC6A2). guidetopharmacology.org These assays quantify the interaction between Guanadrel and the NET by using a radiolabeled ligand.

Competition binding assays are typically employed to determine the binding affinity (Ki) of unlabeled Guanadrel. In this setup, a fixed concentration of a radiolabeled ligand known to bind to the NET (e.g., [³H]-Nisoxetine) is incubated with a membrane preparation expressing the transporter in the presence of increasing concentrations of Guanadrel. Guanadrel competes with the radioligand for binding to the NET, and the concentration of Guanadrel that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value, a true measure of affinity, can then be calculated using the Cheng-Prusoff equation. Selectivity is assessed by performing similar assays against other neurotransmitter transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), to ensure Guanadrel's action is specific to the noradrenergic system.

Table 1: Parameters in Radioligand Binding Assays for Guanadrel

| Parameter | Description | Typical Radioligand for NET | Assay Type |

|---|---|---|---|

| Kᵢ (Inhibition Constant) | The concentration of Guanadrel required to occupy 50% of the norepinephrine transporters at equilibrium. A lower Kᵢ indicates higher binding affinity. | [³H]-Nisoxetine, [³H]-Desipramine | Competition Assay |

| IC₅₀ (Half maximal inhibitory concentration) | The concentration of Guanadrel that displaces 50% of the specific binding of the radioligand. It is experimentally derived and used to calculate Kᵢ. | [³H]-Nisoxetine, [³H]-Desipramine | Competition Assay |

| Selectivity | The ratio of binding affinities for the primary target (NET) versus other off-target transporters (e.g., DAT, SERT). | Varies depending on off-target | Competition Assay |

Isolated tissue preparations provide a functional context to the binding data, demonstrating the physiological effect of the compound on sympathetically innervated tissues. The vas deferens is a classic and highly suitable model for this purpose due to its dense sympathetic innervation. frontiersin.orgnih.gov

In a typical isolated organ bath experiment, a section of animal tissue, such as the rat vas deferens, is suspended in a temperature-controlled bath containing a physiological salt solution. The tissue is attached to a force transducer to measure isometric contractions. Electrical field stimulation (EFS) is applied to excite the intramural sympathetic nerves, causing the release of norepinephrine and a subsequent contraction of the smooth muscle. Guanadrel hydroiodide is then added to the bath in cumulative concentrations. As an adrenergic neuron blocking agent, Guanadrel is expected to inhibit the contractile response to EFS in a concentration-dependent manner. This effect is due to the depletion of norepinephrine from the nerve terminals.

To confirm the presynaptic site of action, the tissue's response to exogenously added norepinephrine is also measured. Guanadrel should not inhibit, and may even potentiate, the contractions induced by direct application of norepinephrine, confirming that its action is on the nerve terminal and not on the postsynaptic α-adrenoceptors.

Table 2: Expected Findings in Isolated Vas Deferens Assay

| Condition | Measured Response | Expected Effect of this compound | Rationale |

|---|---|---|---|

| Electrical Field Stimulation (EFS) | Neurogenic Contraction | Concentration-dependent inhibition | Depletion of norepinephrine from sympathetic nerve terminals. |

| Exogenous Norepinephrine Application | Postsynaptic Receptor-Mediated Contraction | No inhibition; potential potentiation | Action is presynaptic; postsynaptic α-adrenoceptors are unaffected or may be supersensitive. |

Cell-based assays offer a more simplified and high-throughput model to investigate the specific effects of Guanadrel on neurotransmitter handling. The rat pheochromocytoma cell line (PC12 cells) is an excellent model for these studies, as these cells synthesize, store, and release norepinephrine and dopamine, and express the norepinephrine transporter. nih.gov

To study neurotransmitter uptake, PC12 cells are incubated with radiolabeled norepinephrine (e.g., [³H]-Norepinephrine). The amount of radioactivity accumulated inside the cells is then measured. To assess the effect of Guanadrel, the experiment is repeated in the presence of varying concentrations of the compound. Since Guanadrel is a substrate for the NET, it is expected to competitively inhibit the uptake of [³H]-Norepinephrine.

Neurotransmitter release can be quantified by pre-loading the cells with [³H]-Norepinephrine and then stimulating release with a depolarizing agent like a high concentration of potassium chloride (KCl). The amount of radioactivity released into the culture medium is measured. Pre-incubation with Guanadrel is expected to reduce the amount of stimulated [³H]-Norepinephrine release, consistent with its mechanism of depleting vesicular stores.

Analytical Method Development and Validation for Research Applications

The development of robust and validated analytical methods is essential for the purity assessment of this compound and its quantification in various matrices during preclinical research.

Chromatographic methods are the cornerstone of pharmaceutical analysis due to their high resolving power and sensitivity.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Mass Spectrometry) is a versatile technique for analyzing Guanadrel. For quantitative analysis in biological fluids like plasma, a method would typically involve protein precipitation followed by separation on a reverse-phase column (e.g., C18). pensoft.net The mobile phase would be an optimized mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com Method validation according to established guidelines would ensure selectivity, linearity, accuracy, precision, and stability. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for the analysis of guanidino-containing drugs. acs.orgnih.gov This method often requires a derivatization step to increase the volatility and thermal stability of the analyte. The compound is extracted from the biological matrix, derivatized, and then injected into the GC system. The mass spectrometer provides high selectivity and sensitivity for detection, allowing for accurate quantification and structural confirmation. thermofisher.com

Table 3: Comparison of Chromatographic Techniques for Guanadrel Analysis

| Technique | Principle | Sample Preparation | Detection | Application |

|---|---|---|---|---|

| HPLC-UV/MS | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Protein precipitation, liquid-liquid extraction, or solid-phase extraction. | UV absorbance or Mass Spectrometry (MS/MS) for higher sensitivity and specificity. | Purity testing, stability studies, quantification in biological fluids. |

| GC-MS | Separation based on partitioning between a gaseous mobile phase and a stationary phase. | Extraction followed by chemical derivatization to increase volatility. | Mass Spectrometry (MS) for highly selective and sensitive detection. | Quantification in biological matrices, metabolic profiling. |

Spectrophotometric methods offer a simpler and more cost-effective approach for the determination of guanidino compounds. One established method involves the formation of an ion-pair between the basic guanidino group of Guanadrel and an acidic dye, such as bromocresol purple, at a specific pH. nih.gov The resulting colored complex can be extracted into an organic solvent like chloroform (B151607) and quantified by measuring its absorbance at a specific wavelength (e.g., ~415 nm). nih.gov Another approach is the formation of a charge-transfer complex with iodine, which also produces a colored product with a characteristic absorbance maximum. nih.gov These methods are particularly useful for the analysis of bulk drug substance and pharmaceutical formulations.

Electrochemical methods provide high sensitivity for the detection of electroactive compounds. While Guanadrel itself is not redox-active within the typical potential window, its effects on neurotransmitters like norepinephrine can be detected electrochemically. More advanced electrochemical sensors, potentially based on ion transfer across two immiscible electrolyte solutions (ITIES), could be developed for the direct detection of the protonated Guanadrel cation. mdpi.com Such methods could offer novel approaches for real-time measurements in specific research applications.

Research-Focused Dissolution and Compound Release Profiling from Experimental Formulations

The dissolution and release characteristics of this compound from experimental formulations are critical determinants of its potential bioavailability. The investigation into these profiles would involve standardized in vitro models designed to simulate physiological conditions.

Detailed dissolution testing would be conducted to assess the rate and extent to which this compound dissolves from a given formulation. Standardized apparatus, such as the USP Apparatus 1 (basket) or Apparatus 2 (paddle), would be utilized. The selection of dissolution media is crucial and would typically involve buffers at various physiological pH levels (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the gastrointestinal tract. The temperature of the dissolution medium is maintained at 37 ± 0.5°C.

Samples would be withdrawn at predetermined time intervals and analyzed using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to quantify the amount of dissolved this compound. The resulting data would be used to construct a dissolution profile, plotting the percentage of drug dissolved against time.

The table below illustrates a hypothetical dissolution profile for two experimental formulations of this compound, highlighting how different formulation strategies can influence the release of the active compound.

Table 1: Illustrative Dissolution Profile of Experimental this compound Formulations

| Time (minutes) | Formulation A (% Dissolved) | Formulation B (% Dissolved) |

|---|---|---|

| 5 | 25 | 15 |

| 15 | 60 | 40 |

| 30 | 85 | 70 |

| 45 | 95 | 88 |

Chemical Stability and Degradation Profiling of this compound Substance

Understanding the chemical stability of this compound is fundamental to ensuring its quality and integrity. This involves subjecting the pure drug substance to a variety of stress conditions to identify potential degradation pathways and degradation products.

Forced Degradation Studies (e.g., Hydrolysis, Oxidation, Photolysis)

Forced degradation, or stress testing, is a critical component of drug development that helps in the development of stability-indicating analytical methods and provides insights into the intrinsic stability of the molecule.

Hydrolysis: The hydrolytic stability of this compound would be assessed across a range of pH values (acidic, neutral, and alkaline conditions) at elevated temperatures. Samples would be exposed to these conditions for a defined period, and the extent of degradation would be monitored.

Oxidation: To evaluate its susceptibility to oxidation, this compound would be exposed to an oxidizing agent, such as hydrogen peroxide. The reaction would be monitored over time to determine the rate and extent of oxidative degradation.

Photolysis: Photostability testing involves exposing the solid drug substance and its solutions to light of specified intensity and wavelength, simulating exposure to indoor and outdoor light. This helps to determine if the compound is light-sensitive and if any degradation occurs upon light exposure.

The following table provides a hypothetical summary of the outcomes from forced degradation studies on this compound.

Table 2: Hypothetical Forced Degradation Summary for this compound

| Stress Condition | Conditions | Observation |

|---|---|---|

| Acid Hydrolysis | 0.1 N HCl, 60°C | Significant degradation observed |

| Base Hydrolysis | 0.1 N NaOH, 60°C | Moderate degradation observed |

| Neutral Hydrolysis | Water, 60°C | Minimal degradation observed |

| Oxidation | 3% H₂O₂, RT | Significant degradation observed |

Influence of Environmental Factors (e.g., Temperature, pH, Ionic Strength) on Chemical Integrity

The chemical integrity of this compound can be significantly influenced by environmental factors.

Temperature: The effect of temperature on the stability of this compound would be studied by storing the compound at various temperatures (e.g., refrigerated, room temperature, and elevated temperatures). The rate of degradation at different temperatures can be used to predict the shelf-life of the substance.

pH: As indicated by hydrolysis studies, pH is a critical factor affecting the stability of this compound. A detailed pH-rate profile would be generated by studying the degradation rate at multiple pH values to identify the pH of maximum stability.

Ionic Strength: The influence of ionic strength on the stability of this compound would be investigated by studying its degradation in buffers of varying ionic strengths. This is important as formulations often contain various excipients that can alter the ionic strength of the microenvironment.

Identification and Characterization of Degradation Products

A crucial aspect of stability studies is the identification and characterization of any degradation products that are formed. Following forced degradation, analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to separate and identify the degradants. The molecular weights and fragmentation patterns obtained from mass spectrometry provide vital clues to the structures of the degradation products.

For unambiguous structure elucidation, preparative chromatography might be used to isolate the individual degradation products. The isolated compounds would then be subjected to further characterization using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. A comprehensive understanding of the degradation products is essential for ensuring the safety and quality of any potential pharmaceutical product containing this compound.

Comparative Pharmacological Analyses and the Broader Context of Guanidine Bearing Compounds in Research

Comparative Mechanistic Investigations with Chemically Related Adrenergic Neuron Blocking Agents (e.g., Guanethidine)

Guanadrel (B1201735) and guanethidine (B1672426) are both classified as adrenergic neuron blocking agents and share a fundamental mechanism of action: they inhibit the release of norepinephrine (B1679862) from postganglionic sympathetic neurons. brainkart.comresearchgate.net This sympathoplegic effect underlies their utility as antihypertensive agents. brainkart.com The primary mechanism involves their active transport into the sympathetic neuron via the norepinephrine transporter (NET), also known as uptake-1. brainkart.comnih.gov This step is crucial for their pharmacological activity, and substances that block this transporter, such as cocaine and tricyclic antidepressants, can antagonize their effects. brainkart.com

Once inside the neuron, both guanadrel and guanethidine are concentrated in the neurotransmitter storage vesicles, where they displace norepinephrine. brainkart.comnih.govhowmed.net This leads to a gradual depletion of norepinephrine stores within the nerve endings. brainkart.comdrugbank.com Consequently, the amount of norepinephrine available for release upon nerve stimulation is significantly reduced, leading to a decrease in sympathetic tone, reduced arteriolar vasoconstriction, and a lowering of blood pressure. drugbank.comdrugbank.comwikipedia.org

Despite these similarities, there are notable differences in their pharmacokinetic and pharmacodynamic profiles. Guanethidine exhibits a more prolonged and progressive depletion of norepinephrine from all subcellular fractions, with a maximal effect observed 18 hours after administration and a duration of action that can extend for several days. nih.gov In contrast, guanadrel has a considerably shorter duration of effect, in the order of 6 to 8 hours. umich.edu This shorter half-life allows for more stable control of blood pressure throughout the day and may be associated with a lower incidence of side effects such as morning orthostatic hypotension. umich.edu

Furthermore, while both drugs can cause a transient initial sympathomimetic effect due to the displacement of norepinephrine from storage vesicles, the extent and duration of this effect may differ. nih.gov Studies have also suggested that guanethidine may have a more pronounced tendency to cause diarrhea compared to guanadrel. umich.edunih.gov The hemodynamic effects of both drugs, including reductions in cardiac output and total peripheral vascular resistance, are comparable. umich.edu

Table 1: Comparative Mechanistic Features of Guanadrel and Guanethidine

| Feature | Guanadrel | Guanethidine |

|---|---|---|

| Primary Mechanism | Inhibition of norepinephrine release from sympathetic nerve endings. brainkart.comresearchgate.net | Inhibition of norepinephrine release from sympathetic nerve endings. brainkart.comdrugbank.com |

| Neuronal Uptake | Via norepinephrine transporter (NET). wikipedia.org | Via norepinephrine transporter (NET). brainkart.comnih.gov |

| Effect on Norepinephrine Stores | Displaces norepinephrine from storage vesicles, leading to depletion. drugbank.comwikipedia.org | Displaces and causes progressive depletion of norepinephrine from storage vesicles. brainkart.comdrugbank.comnih.gov |

| Duration of Action | Shorter, around 6-8 hours. umich.edu | Longer, with effects lasting for several days. brainkart.com |

| Clinical Implications of Duration | Allows for more stable daily blood pressure control. umich.edu | Slower onset and prolonged effect can make dose adjustments challenging. umich.edu |

| Reported Side Effect Differences | Less frequent morning dizziness and diarrhea. umich.edunih.gov | More frequent morning hypotension and diarrhea. umich.edunih.gov |

Exploration of the Guanidine (B92328) Chemical Space in Drug Discovery Beyond Current Classifications

The guanidine moiety, characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogens, is a privileged scaffold in medicinal chemistry. wikipedia.orgresearchgate.net Its basicity and ability to form strong hydrogen bonds and electrostatic interactions with biological targets contribute to its presence in a wide array of natural products and synthetic drugs with diverse pharmacological activities. researchgate.net

The structural diversity of guanidine-containing compounds is vast, ranging from simple substituted guanidines to complex alkaloids. wikipedia.orgmdpi.com This diversity allows for the fine-tuning of pharmacological activity by modifying the substituents around the guanidine core. nih.gov A shared pharmacological principle among many guanidine derivatives is their ability to interact with anionic sites on proteins, such as carboxylate and phosphate (B84403) groups, through the positively charged guanidinium (B1211019) ion that predominates at physiological pH. wikipedia.orgresearchgate.net This interaction is fundamental to the biological activity of the amino acid arginine, which contains a guanidine group in its side chain and plays a critical role in protein structure and function. researchgate.net

Structure-activity relationship studies have revealed that the guanidine group is often essential for the biological activity of these molecules. mdpi.com For instance, in a series of guanidine-containing polyhydroxyl macrolides, the terminal guanidine group was found to be vital for their antibacterial and antifungal activities. mdpi.com The ability of the guanidinium group to engage in multiple non-covalent interactions, including hydrogen bonding, charge pairing, and cation-π interactions, underpins its pharmacological adaptability. researchgate.net

The study of other guanidine-containing molecules provides valuable insights into the broader therapeutic potential of this chemical class.

Guanfacine (B1203898) , for example, is a selective α2A-adrenergic receptor agonist. patsnap.comnih.gov Unlike the adrenergic neuron blockers, guanfacine does not deplete norepinephrine but rather modulates its effects by acting on presynaptic and postsynaptic receptors. droracle.aiyoutube.com Its mechanism involves the stimulation of α2A-adrenergic receptors in the brainstem, leading to reduced sympathetic outflow from the central nervous system. droracle.ai In the prefrontal cortex, postsynaptic α2A receptor stimulation is thought to enhance norepinephrine signaling, which is beneficial in the treatment of attention-deficit/hyperactivity disorder (ADHD). nih.govyoutube.com The selectivity of guanfacine for the α2A subtype may contribute to a different side-effect profile compared to less selective α2-agonists like clonidine. youtube.comnih.gov Recently, guanfacine has also been identified as a TAAR1 agonist, suggesting a more complex pharmacology and highlighting the potential for guanidine derivatives to interact with multiple receptor systems. nih.gov

Guanoxan (B1210025) is another guanidine derivative that, like guanadrel and guanethidine, acts as an adrenergic neuron blocking agent. dntb.gov.ua Its mechanism of action is also centered on preventing the release of norepinephrine from sympathetic nerve endings. dntb.gov.ua However, the clinical use of guanoxan has been limited due to concerns about hepatotoxicity. The experience with guanoxan underscores the importance of subtle structural modifications in determining not only the efficacy but also the safety profile of guanidine-containing drugs.

The diverse mechanisms of action of guanadrel, guanfacine, and guanoxan, all containing the core guanidine structure, illustrate the remarkable versatility of this chemical moiety in drug design. While guanadrel and guanoxan achieve their effects through neuronal depletion of norepinephrine, guanfacine acts as a receptor agonist. This highlights that the guanidine group can be incorporated into molecules that target different components of the sympathetic nervous system, from neurotransmitter storage and release mechanisms to specific receptor subtypes.

Table 2: Mechanistic Insights from Various Guanidine-Containing Compounds

| Compound | Primary Mechanism of Action | Key Pharmacological Target(s) | Therapeutic Class | Insights for Guanidine Drug Discovery |

|---|---|---|---|---|

| Guanadrel | Inhibits norepinephrine release by depleting vesicular stores. drugbank.comwikipedia.org | Norepinephrine Transporter (NET), Vesicular Monoamine Transporter (VMAT). brainkart.comwikipedia.org | Adrenergic Neuron Blocker | Demonstrates the utility of the guanidine moiety in targeting neurotransmitter transport and storage. |

| Guanfacine | Selective α2A-adrenergic receptor agonist. patsnap.comnih.gov | α2A-Adrenergic Receptors, TAAR1. nih.govpatsnap.com | Centrally Acting Antihypertensive, ADHD medication | Highlights the potential for developing highly selective receptor modulators within the guanidine class. youtube.com |

| Guanoxan | Inhibits norepinephrine release from sympathetic nerve endings. dntb.gov.ua | Norepinephrine Transporter (NET), Vesicular Monoamine Transporter (VMAT). | Adrenergic Neuron Blocker | Illustrates how structural variations can significantly impact the safety profile (e.g., hepatotoxicity). |

Prospective Research Directions and Unexplored Avenues for Guanadrel Hydroiodide Studies

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Guanadrel (B1201735) Hydroiodide Analogs

The potential applications of AI and ML in the development of Guanadrel analogs are summarized in the table below.

| AI/ML Application | Description | Potential Impact on Guanadrel Analog Discovery |

| Generative Models (GANs, VAEs) | Algorithms that create novel chemical structures based on learned patterns from existing data. youtube.com | Design of vast virtual libraries of unique Guanadrel derivatives with tailored properties. |

| Predictive Bioactivity (QSAR) | Machine learning models that correlate a molecule's structure with its biological activity. researchgate.net | Rapidly estimate the efficacy of new analogs against adrenergic receptors or novel targets. |

| ADMET Prediction | AI tools that forecast the pharmacokinetic and toxicity profiles of new compounds. researchgate.net | Prioritize the synthesis of analogs with higher chances of clinical success by filtering out compounds with poor drug-like properties. |

| Target Identification | Analysis of large biological datasets (e.g., genomics, proteomics) to identify novel protein targets. | Suggest new therapeutic applications for Guanadrel analogs beyond hypertension. |

By synergizing quantum techniques with machine learning, the accuracy of molecular property predictions, such as ground state energy, can be further enhanced, revolutionizing the design and development process. nih.govarxiv.org

Investigation of Novel or Unconventional Biological Targets and Cellular Pathways

Guanadrel's primary mechanism is well-characterized as an adrenergic neuron blocking agent that inhibits the release of norepinephrine (B1679862). drugbank.comwikipedia.org However, the broader guanidine (B92328) class of compounds is known for a wide spectrum of biological activities, suggesting that Guanadrel hydroiodide or its derivatives may have unexplored biological targets and cellular effects. sci-hub.se Future research should focus on identifying these potential "off-target" effects, which could be repurposed for new therapeutic indications. lesswrong.com

High-throughput screening of Guanadrel and a library of its analogs against a wide panel of receptors, enzymes, and ion channels could reveal unexpected interactions. The guanidine group is known to interact with various molecular targets through hydrogen bonding and charge pairing, particularly with anionic groups like carboxylates and phosphates. nih.gov This promiscuity suggests potential interactions with targets far removed from the adrenergic system. For example, some novel guanidine derivatives have been investigated as DNA minor groove binders for anticancer applications, a mechanism completely distinct from Guanadrel's known function. nih.gov

Furthermore, investigating the impact of Guanadrel on downstream signaling pathways beyond simple adrenergic blockade is crucial. Adrenergic receptors themselves are involved in complex signaling cascades, including the activation of G-proteins, modulation of cAMP levels, and influence on protein kinase activity. wikipedia.orgresearcher.life It is plausible that chronic administration of an adrenergic neuron blocker could induce compensatory changes in these pathways or affect crosstalk with other signaling systems. Elucidating these broader network effects could provide insights into its long-term efficacy and potentially identify new therapeutic strategies. For instance, studies on β1-adrenergic receptors have shown they can activate distinct signaling pathways, one involving canonical cAMP production and another activating a receptor tyrosine kinase pathway, leading to long-term changes in gene expression. nih.gov

| Potential Research Area | Rationale | Example of Unconventional Target/Pathway |

| Off-Target Screening | The guanidine moiety is a versatile pharmacophore known to interact with diverse biological molecules. sci-hub.senih.gov | Ion channels, other G-protein coupled receptors (GPCRs), or enzymes involved in cellular metabolism. |

| DNA Interaction Studies | Certain guanidine derivatives have shown affinity for the DNA minor groove. nih.gov | Exploration of potential cytotoxic or gene-regulatory effects for applications in oncology. |

| Signaling Pathway Analysis | Adrenergic signaling is complex and intersects with numerous other cellular pathways. researcher.lifenih.gov | Impact on MAPK/ERK pathways, calcium signaling, or gene transcription related to cellular stress and growth. |

| Anti-infective Potential | The guanidine group is present in various antimicrobial compounds. | Investigation of activity against bacterial or viral targets. |

Development of Advanced Synthetic Strategies for Complex this compound Derivatives

The chemical structure of Guanadrel, featuring a spiroketal linked to a guanidine group, offers significant opportunities for synthetic modification. nih.gov Developing advanced synthetic strategies is key to creating complex derivatives with novel pharmacological profiles. Modern organic chemistry provides a powerful toolkit to move beyond simple modifications and construct sophisticated analogs.

One promising avenue is the use of combinatorial chemistry . edelris.comnih.gov This approach allows for the rapid synthesis of large, diverse libraries of Guanadrel derivatives by systematically combining different building blocks. For example, the cyclohexanone (B45756) part of the spiroketal could be replaced with various other cyclic or heterocyclic ketones, while the guanidine group could be substituted with different alkyl or aryl groups. This would generate a wide chemical space for screening new biological activities.

Recent advances in transition metal-catalyzed reactions offer efficient methods for forming the C-N bonds necessary for guanidine synthesis. rsc.org These catalytic methods often proceed under milder conditions and with greater functional group tolerance than classical approaches, facilitating the synthesis of more complex and sensitive Guanadrel derivatives.

| Synthetic Strategy | Description | Application to Guanadrel Derivatives |

| Combinatorial Chemistry | High-throughput synthesis of a large library of related compounds from a set of building blocks. nih.gov | Rapid generation of hundreds of Guanadrel analogs with diverse spiroketal and guanidine moieties for screening. |

| Transition Metal Catalysis | Use of catalysts (e.g., Palladium, Copper) to facilitate the formation of C-N bonds under mild conditions. rsc.org | Efficient and selective synthesis of N-substituted Guanadrel derivatives that are difficult to access via classical methods. |

| Direct Guanidinylation | An efficient method that installs a protected guanidine group early in the synthetic sequence. nih.govnih.gov | Streamlines the synthesis of complex analogs by avoiding late-stage, low-yielding guanidinylation steps. |

| Ring-Opening Metathesis Polymerization (ROMP) | A modern polymerization technique that could be used to create polymers with guanidinium (B1211019) side chains. ineosopen.org | Development of novel materials or drug delivery systems based on the Guanadrel scaffold. |

Application of Multi-Omics Technologies for a Holistic Understanding of Its Biological Impact (at cellular/molecular level)

To gain a comprehensive, unbiased understanding of this compound's biological impact, the application of multi-omics technologies is indispensable. A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, can reveal the full spectrum of molecular changes induced by the drug, far beyond its primary pharmacological action. mdpi.comresearchgate.net

Transcriptomics: Using techniques like RNA-sequencing, researchers can analyze the complete set of RNA transcripts in a cell or tissue following treatment with Guanadrel. This would reveal which genes are up- or down-regulated, providing clues about the cellular pathways and biological processes affected by the drug. For example, it could uncover compensatory changes in the expression of adrenergic receptors or identify the activation of unforeseen stress response pathways.

Proteomics: This involves the large-scale study of proteins. By comparing the proteome of treated versus untreated cells, one can identify changes in protein expression, post-translational modifications, and protein-protein interactions. This could help pinpoint the specific proteins that mediate Guanadrel's effects and potential off-target interactions.

Metabolomics: This technology provides a snapshot of the metabolites present within a biological system. nih.gov As Guanadrel interferes with the adrenergic system, which regulates many metabolic processes, metabolomic profiling could uncover significant shifts in energy metabolism, lipid profiles, or neurotransmitter levels. nih.gov For instance, analyzing the metabolic profile of adrenal tissue or neuronal cells after Guanadrel exposure could provide a detailed picture of its impact on catecholamine synthesis and degradation pathways. nih.gov

Integrating these multi-omics datasets can build comprehensive network models of Guanadrel's mechanism of action. embopress.org This holistic view can help identify novel biomarkers for drug response, elucidate mechanisms of potential toxicity, and uncover new therapeutic opportunities by revealing the drug's influence on the entire cellular system.

| Omics Technology | Level of Analysis | Information Gained from Guanadrel Studies |

| Transcriptomics | Gene expression (RNA) | Identification of genes and pathways modulated by adrenergic neuron blockade. |

| Proteomics | Protein expression and modification | Pinpointing protein targets and downstream effectors of Guanadrel action. |

| Metabolomics | Small molecule metabolites | Understanding the impact on cellular energy, lipid metabolism, and neurotransmitter pathways. nih.gov |

| Integrated Systems Biology | Holistic network view | Building a comprehensive model of the drug's mechanism of action, identifying biomarkers, and predicting system-level effects. mdpi.com |

Q & A

Q. What is the pharmacological mechanism of action of guanadrel hydroiodide, and what experimental models are recommended for validating its antihypertensive efficacy?

this compound acts as an adrenergic neuron blocker by inhibiting norepinephrine release from sympathetic nerve terminals, leading to reduced peripheral vascular resistance . To validate efficacy, researchers should employ in vivo models such as hypertensive rat strains (e.g., spontaneously hypertensive rats) with blood pressure monitored via telemetry or tail-cuff plethysmography. Dose-response studies should compare guanadrel with guanethidine or other reference agents under controlled conditions (e.g., posture changes to assess orthostatic effects) .

Q. What analytical techniques are suitable for quantifying this compound in biological samples, and what validation parameters are critical?

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is recommended for quantification in plasma or urine. Key validation parameters include:

Q. How should researchers handle and store this compound to ensure stability during experiments?

Store this compound in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture, strong oxidizers, or high temperatures (>40°C). For aqueous solutions, use phosphate-buffered saline (pH 7.4) and analyze stability via accelerated degradation studies (e.g., 40°C/75% RH for 30 days) with HPLC monitoring .

Advanced Research Questions

Q. How can experimental designs address discrepancies in reported cardiovascular effects of this compound across studies?

Discrepancies may arise from differences in animal models, dosing regimens, or measurement techniques. To resolve these:

- Standardize protocols : Use consistent hemodynamic parameters (e.g., mean arterial pressure, cardiac output via thermodilution).

- Control for confounders : Monitor plasma catecholamine levels to confirm sympathetic blockade.

- Cross-study analysis : Apply meta-analytical tools to aggregate data from multiple studies, focusing on effect sizes and heterogeneity .

Q. What methodologies are appropriate for investigating this compound’s solid-state stability under extreme conditions?

Use pressure-induced hydration experiments (e.g., diamond anvil cell techniques) to simulate high-pressure environments. Monitor structural changes via single-crystal X-ray diffraction (SCXRD) and Fourier-transform infrared spectroscopy (FTIR). For example, this compound hydrate formation under 500 MPa pressure can reveal hydration-dependent phase transitions .

Q. How should researchers design studies to differentiate this compound’s renal effects from other antihypertensive agents?

Conduct comparative studies in nephrectomy or salt-sensitive hypertension models. Measure glomerular filtration rate (GFR), urinary sodium excretion, and renal blood flow using isotopic markers (e.g., inulin clearance). Pair these with histopathological analysis of kidney tissue to assess tubular injury .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent efficacy and toxicity?

Use nonlinear mixed-effects modeling (NONMEM) to characterize dose-response relationships. For toxicity, apply benchmark dose (BMD) analysis with 95% confidence intervals. Conflicting data on side effects (e.g., gastrointestinal disturbances) should be stratified by demographic factors (e.g., age, baseline sympathetic activity) .

Q. How can researchers resolve contradictions in this compound’s reported duration of action?

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is critical. Collect serial plasma samples to measure drug concentrations and correlate them with hemodynamic responses. Account for covariates like renal function (creatinine clearance) and genetic polymorphisms in drug-metabolizing enzymes .

Methodological Best Practices

Q. What guidelines should be followed when documenting this compound’s experimental methods for publication?

- Reproducibility : Provide detailed synthesis protocols, including solvent ratios, reaction temperatures, and purification steps.

- Ethical compliance : Adhere to OECD guidelines for animal welfare in hypertension studies.

- Data transparency : Deposit raw hemodynamic datasets in repositories like Figshare or Zenodo .

Q. How can researchers ensure rigorous characterization of this compound’s purity and crystallinity?

Perform elemental analysis (C, H, N, I), high-resolution mass spectrometry (HRMS), and differential scanning calorimetry (DSC). For crystallinity, use powder X-ray diffraction (PXRD) and compare with reference patterns from the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.